Product packaging for o-Hydroxyphenyl-1,3,4-oxadiazol-2-ol(Cat. No.:)

o-Hydroxyphenyl-1,3,4-oxadiazol-2-ol

Cat. No.: B8411510
M. Wt: 178.14 g/mol
InChI Key: GZEMTQWHVDJDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

o-Hydroxyphenyl-1,3,4-oxadiazol-2-ol is a chemical compound of significant interest in medicinal and synthetic chemistry, built upon the versatile 1,3,4-oxadiazole scaffold. The 1,3,4-oxadiazole ring system is a well-known pharmacophore recognized for its wide spectrum of biological activities, which includes potential anticancer, antibacterial, and antifungal properties . This specific structural motif is frequently investigated as a bioisostere for carboxylic acids, esters, and carboxamides, making it a valuable template for the design of novel bioactive molecules . In research settings, this compound serves as a key synthetic intermediate. The presence of reactive hydroxyl groups on both the phenyl ring and the oxadiazole nucleus allows for further chemical modifications and derivatization, enabling researchers to explore structure-activity relationships and develop more potent or selective target molecules . The 1,3,4-oxadiazole core has demonstrated promise in anticancer research, with studies indicating that derivatives can act through mechanisms such as the inhibition of enzymes like thymidylate synthase, HDAC, and topoisomerase II, which are critical for cancer cell proliferation . Intended Use and Handling: This product is provided as a high-purity material for laboratory research purposes. It is intended for use by qualified research scientists and chemists in controlled laboratory environments. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or personal use of any kind. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O3 B8411510 o-Hydroxyphenyl-1,3,4-oxadiazol-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

5-(2-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C8H6N2O3/c11-6-4-2-1-3-5(6)7-9-10-8(12)13-7/h1-4,11H,(H,10,12)

InChI Key

GZEMTQWHVDJDBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)O2)O

Origin of Product

United States

Advanced Derivatization and Structural Modifications of the O Hydroxyphenyl 1,3,4 Oxadiazol 2 Ol Scaffold

Functionalization Strategies at the 2-Position of the 1,3,4-Oxadiazole (B1194373) Ring.

The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is a well-established route for introducing nitrogen-based functional groups. A common and efficient method involves the iodine-mediated oxidative cyclization of semicarbazones, which are themselves formed from the condensation of semicarbazide (B1199961) with appropriate aldehydes. jchemrev.comnih.gov This approach is valued for its operational simplicity and effectiveness.

Alternative synthetic pathways have also been explored. One such method involves the cyclization of acyl thiosemicarbazides using oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). jchemrev.com Another facile protocol uses a tosyl chloride/pyridine (B92270) system to mediate the cyclization of thiosemicarbazides, which consistently provides good yields for both 5-alkyl and 5-aryl substituted 2-amino-1,3,4-oxadiazoles. organic-chemistry.org Furthermore, N-substituted amino derivatives can be prepared through various methods, including the reaction of hydrazides with isothiocyanates to form a thiosemicarbazide (B42300) intermediate, which is then cyclized. jchemrev.com

A highly versatile method for functionalizing the 2-position involves the synthesis of a 5-(o-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol intermediate, which can then undergo S-alkylation to yield a diverse library of derivatives.

The initial synthesis of the 5-aryl-1,3,4-oxadiazole-2-thiol precursor is a robust two-step process. jchemrev.com It begins with the conversion of a corresponding aromatic carboxylic acid into its acid hydrazide. This hydrazide is then reacted with carbon disulfide (CS₂) in the presence of a base, typically alcoholic potassium hydroxide (B78521) (KOH). jchemrev.comasianpubs.orgresearchgate.netajphs.com The subsequent acidification of the resulting potassium salt yields the desired 5-aryl-1,3,4-oxadiazole-2-thiol, which exists in tautomeric equilibrium with its 1,3,4-oxadiazole-2(3H)-thione form. jchemrev.com

The second stage is the S-alkylation of the thiol. This nucleophilic substitution reaction is typically carried out by treating the thiol with a variety of electrophiles, such as alkyl or aralkyl halides. nih.gov The reaction is performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) using a strong base, such as sodium hydride (NaH), to deprotonate the thiol and form a more potent nucleophile. researchgate.netajphs.com This strategy has been successfully employed to synthesize extensive series of S-substituted derivatives from precursors like 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) and 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. researchgate.netnih.gov

Table 1: Examples of S-Substituted Derivatives Synthesized from 5-Aryl-1,3,4-oxadiazole-2-thiols
Aryl Group of Thiol PrecursorElectrophile (Alkyl/Aralkyl Halide)Resulting S-Substituted GroupReference
3-NitrophenylEthyl bromide-S-CH₂CH₃ researchgate.net
3-NitrophenylBenzyl chloride-S-CH₂-Ph researchgate.net
3,4-MethylenedioxyphenylPropyl bromide-S-(CH₂)₂CH₃ nih.gov
3,4-Methylenedioxyphenyl4-Fluorobenzyl chloride-S-CH₂-(p-F-Ph) nih.gov
4-Nitrophenyl2-Bromopropane-S-CH(CH₃)₂ ajphs.com
2-HydroxyphenylEthyl chloroacetate-S-CH₂COOEt uobaghdad.edu.iq

Modifications and Substitutions on the Hydroxyphenyl Moiety

Modifying the hydroxyphenyl ring provides another avenue for structural diversification. These changes can range from altering the position of the hydroxyl group to introducing various substituents or linking the entire scaffold to other complex ring systems.

While the core subject is the o-hydroxyphenyl scaffold, significant research has been conducted on its isomers to understand the structural requirements for activity. The synthesis of derivatives where the hydroxyl group is in the meta or para position is common. For instance, various 5-(4-hydroxyphenyl)-1,3,4-oxadiazole derivatives have been synthesized and studied. jchemrev.comnih.govtandfonline.com The synthesis of 5-(3-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has also been reported. semanticscholar.org This exploration allows for a systematic investigation of how the spatial arrangement of the hydrogen-bonding hydroxyl group relative to the oxadiazole ring affects molecular interactions and properties.

The electronic properties of the hydroxyphenyl ring can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The nature of these substituents can significantly impact the synthesis and reactivity of the molecule. Studies on the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from substituted benzoic acids have shown that the yields can be highly dependent on the electronic nature of the substituent. otterbein.edu

Research indicates that neutral or mildly electron-withdrawing substituents on the phenyl ring tend to produce more reliable and higher yields compared to strong electron-donating or strong electron-withdrawing groups. otterbein.edu For example, one study found that using benzoic acid (a neutral substituent, -H) resulted in a 73.87% yield, whereas the electron-withdrawing 4-chlorobenzoic acid (-Cl) gave a 52.27% yield. otterbein.edu The electron-donating p-methoxybenzoic acid (-OCH₃) provided a 60.13% yield, while the strongly donating 4-dimethylaminobenzoic acid (-N(CH₃)₂) gave only a 14.5% yield. otterbein.edu Conversely, another study noted that the presence of EWGs (-NO₂, -Cl, -Br) can increase the final product yield, though potentially with longer reaction times, while EDGs (-NH₂, -OH) may decrease the yield. otterbein.edu These findings suggest that a delicate electronic balance is often required for optimal synthesis.

Table 2: Effect of Phenyl Ring Substituents on the Yield of 1,3,4-Oxadiazole Synthesis
Substituent (R) at para-positionTypePercent Yield (%)Reference
-BrWithdrawing39.00 otterbein.edu
-ClWithdrawing52.27 otterbein.edu
-NO₂Withdrawing150.00 otterbein.edu
-HNeutral73.87 otterbein.edu
-OCH₃Donating60.13 otterbein.edu
-N(CH₃)₂Donating14.50 otterbein.edu

To create more complex and potentially more potent molecules, the o-hydroxyphenyl-1,3,4-oxadiazole scaffold is often linked to other aromatic or heterocyclic systems. This molecular hybridization strategy aims to combine the pharmacophoric features of different bioactive moieties into a single molecule.

A prominent example involves the synthesis of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives, where the acetamide (B32628) nitrogen is further substituted with various phenyl or benzothiazole (B30560) rings. acs.orgnih.gov Other reported hybrids include linking the oxadiazole core to coumarin, a bicyclic system known for its diverse biological activities. More complex conjugates have been synthesized by connecting the hydroxyphenyl-oxadiazole unit to other heterocyclic systems like pyrazole, indole, and quinazoline, creating novel multi-ring architectures. jchemrev.comjchemrev.comnih.gov These advanced derivatization strategies underscore the flexibility of the o-hydroxyphenyl-1,3,4-oxadiazole scaffold as a building block in medicinal chemistry.

Formation of Azo Linkages

The incorporation of an azo (-N=N-) linkage into the o-hydroxyphenyl-1,3,4-oxadiazole scaffold is a significant derivatization strategy. This modification is pursued to synthesize novel compounds where the electronic and structural properties of the oxadiazole ring are coupled with the chromophoric and biologically active nature of the azo group. The synthesis of these azo-linked derivatives typically involves a multi-step process.

The general synthetic route often begins with the diazotization of an aromatic amine, such as p-aminobenzoic acid, followed by a coupling reaction with a suitable partner to form the azo dye. This intermediate is then further elaborated to introduce the 1,3,4-oxadiazole moiety. For instance, a series of 1,3,4-oxadiazole-2-thiol (B52307) derivatives bearing an azo-moiety have been designed and synthesized through a multi-step reaction sequence starting from p-aminobenzoic acid. The activity of the azo linkage can be enhanced by the incorporation of a suitable heterocyclic moiety like 1,3,4-oxadiazole.

Researchers have successfully synthesized various alkyl and aryl azo derivatives of 1,3,4-oxadiazoles and screened them for their biological potential. Studies have shown that heterocyclic azo compounds are recognized for their medicinal importance. The combination of the 1,3,4-oxadiazole scaffold with the azo linkage has led to the development of compounds with significant biological activities. For example, synthesized 3,5-Bis(alkyl-1,3,4-oxadiazole-2-yl) azo dyes have been tested for their in vitro antioxidant properties with promising results.

The table below details examples of synthesized azo-linked 1,3,4-oxadiazole derivatives and their reported findings.

Table 1: Examples of Azo-Linked 1,3,4-Oxadiazole Derivatives and Research Findings

Compound Class Starting Materials Key Findings
1,3,4-Oxadiazole-2-thiol derivatives with azo-moiety p-Aminobenzoic acid Investigated for antimicrobial, cytotoxic, α-amylase and protein kinase inhibitory, and antileishmanial potential.
3,5-Bis(alkyl-1,3,4-oxadiazole-2-yl) azo dyes Not specified Showed significant antimicrobial and antioxidant activities.
5,5'-(5-nitrobenzene-1,3-diyl)bis(1,3,4-oxadiazole-2-thiol)azo dye 3,5-dinitrobenzoic acid Found to be potent antibacterial and antioxidant agents.

Hybrid Compound Synthesis Incorporating Other Pharmacophoric Units

The synthesis of hybrid molecules, which combine the o-hydroxyphenyl-1,3,4-oxadiazole scaffold with other known pharmacophoric units, is a contemporary strategy in medicinal chemistry. This approach aims to create synergistic effects or multi-target activity by integrating the distinct biological properties of each moiety into a single molecule. The 1,3,4-oxadiazole ring is often used as a linker or a core structure due to its favorable physicochemical properties and its role as a bioisostere for amide and ester groups.

A notable example is the synthesis of novel hybrids of thiazolidinedione and 1,3,4-oxadiazole. Researchers have predicted that combining these two scaffolds may enhance specific biological activities. A series of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives were synthesized and characterized, demonstrating that hybrid molecules containing multiple biologically active functional groups can have greater affinity and efficiency.

Another approach involves creating hybrids with quinolone antibacterial drugs. For instance, nalidixic acid has been modified by replacing its carboxylic group with a 1,3,4-oxadiazole ring, resulting in compounds with potent antibacterial activity. Similarly, fluoroquinolones have been hybridized with a piperazine-1,3,4-oxadiazole system, yielding derivatives with good-to-excellent activity against various bacterial strains. The 1,3,4-oxadiazole ring can also be linked to other heterocyclic systems like benzopyrimidinones, leading to conjugates with significant antibacterial and antifungal properties.

The table below presents examples of hybrid compounds incorporating the 1,3,4-oxadiazole scaffold.

Table 2: Hybrid Compounds Featuring the 1,3,4-Oxadiazole Scaffold

Hybrid Pharmacophore Example Derivative Class Research Focus
Thiazolidinedione 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-diones α-Amylase and α-glucosidase inhibition for anti-diabetic assessment.
Quinolone 1,3,4-Oxadiazole hybrids of nalidixic acid Antibacterial and antitubercular activity.
Fluoroquinolone Fluoroquinolone-piperazine-1,3,4-oxadiazole hybrids Activity against Gram-positive and Gram-negative bacteria.
Benzopyrimidinone 1,3,4-Oxadiazole bibenzopyrimidine compounds Antibacterial and antifungal properties.
Naphthofuran 2,5-disubstituted 1,3,4-oxadiazoles with a naphthofuran moiety Antibacterial and antioxidant activity.

Structure-Activity Relationship (SAR) Studies through Systematic Derivatization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of the o-hydroxyphenyl-1,3,4-oxadiazole scaffold. These studies involve the systematic synthesis of a series of derivatives where specific parts of the molecule are altered, followed by biological evaluation to determine how these changes affect activity. Quantitative Structure-Activity Relationship (QSAR) analysis is also employed as a vital method to establish linear correlations between the biological activity and physicochemical parameters of the compounds.

For 2,5-disubstituted 1,3,4-oxadiazole derivatives, SAR studies have revealed several key insights. The nature of the substituents at both the C2 and C5 positions of the oxadiazole ring significantly influences the biological profile. For instance, in a series of compounds designed as Glycogen (B147801) synthase kinase-3beta (GSK-3β) inhibitors, modifications to the aryl group at one position and the side chain at another led to the identification of derivatives with highly selective and potent inhibitory activity.

SAR studies on antibacterial agents have shown that lipophilic substitutions on the phenyl rings attached to the oxadiazole core can facilitate the transport of the molecules through microbial biological membranes, thereby enhancing their antimicrobial activity. The presence and position of electronegative groups, such as chloro (Cl) or nitro (NO₂), on the phenyl ring are also known to enhance the antimicrobial properties of the drug moieties. For example, a derivative containing a furanyl group, 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl acetate, showed antibacterial activity comparable to ciprofloxacin. In another study, a compound with a 4-hydroxyphenyl substituent at the 5-position of a 2-mercapto-1,3,4-oxadiazole demonstrated strong inhibitory activity against M. tuberculosis H37Rv.

The table below summarizes key SAR findings for derivatives of the 1,3,4-oxadiazole scaffold.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for 1,3,4-Oxadiazole Derivatives

Structural Modification Effect on Activity Example Context
Lipophilic substitutions on aryl rings Enhances antimicrobial activity by improving membrane transport. Antibacterial agents.
Electronegative groups (e.g., Cl, NO₂) on aryl rings Enhances antimicrobial properties. Antibacterial agents.
Furan-2-yl substituent Resulted in comparable antibacterial activity to ciprofloxacin. Antibacterial agents.
4-Hydroxyphenyl substituent at C5 of 2-mercapto-1,3,4-oxadiazole Showed strong inhibitory activity against M. tuberculosis. Antitubercular agents.
Systematic variation of aryl groups and side chains Led to identification of potent and selective inhibitors. GSK-3β inhibitors.

Computational and Theoretical Investigations of O Hydroxyphenyl 1,3,4 Oxadiazol 2 Ol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are employed to analyze the electronic structure and predict the reactivity of 1,3,4-oxadiazole (B1194373) derivatives, offering insights that complement experimental findings. mdpi.commdpi.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used to optimize molecular geometries and predict various chemical properties. For 1,3,4-oxadiazole derivatives, DFT studies are performed to understand their stability and reactivity. mdpi.com These calculations help in determining global reactivity descriptors, which provide a quantitative measure of a molecule's chemical behavior. nih.gov Key parameters such as ionization potential, hardness, and softness are calculated to predict the compounds' reactivity patterns. mdpi.comnih.gov For instance, the structural parameters, including bond lengths and bond angles, of 1,3,4-oxadiazole derivatives have been studied using the DFT/B3LYP method with the 6-311++G (d,p) basis set. ajchem-a.com

Table 1: Global Reactivity Descriptors for 1,3,4-Oxadiazole Derivatives

Descriptor Definition Significance
Ionization Potential (IP) The minimum energy required to remove an electron from a molecule. Indicates the molecule's ability to donate electrons.
Electron Affinity (EA) The energy released when an electron is added to a molecule. Indicates the molecule's ability to accept electrons.
Chemical Hardness (η) A measure of resistance to change in electron distribution. A higher value suggests greater stability.
Chemical Softness (S) The reciprocal of chemical hardness. A higher value suggests greater reactivity.
Electronegativity (χ) The power of an atom to attract electrons to itself. Influences bond polarity and reactivity.
Electrophilicity Index (ω) A measure of the energy lowering due to maximal electron flow. Indicates the electrophilic potential for biological action. researchgate.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. ajchem-a.com The energy of the HOMO represents the capacity to donate an electron, while the LUMO energy indicates the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. ajchem-a.comresearchgate.net A smaller energy gap generally corresponds to higher chemical reactivity, lower kinetic stability, and greater polarizability, which can be associated with stronger biological activity. nih.govresearchgate.net For example, the HOMO-LUMO energy gap for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) was calculated to be 4.4815 eV, suggesting good kinetic stability. ajchem-a.com In another study on a different 1,3,4-oxadiazole derivative, the energy gap was found to be 3.259 eV, indicating a soft and more chemically reactive molecule. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for Select 1,3,4-Oxadiazole Derivatives

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Reference
2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole -6.5743 -2.0928 4.4815 ajchem-a.com
N-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine - - 3.259 researchgate.net
4-Ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione - - 4.1589 scispace.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as an o-Hydroxyphenyl-1,3,4-oxadiazol-2-ol derivative, might interact with a biological target, typically a protein receptor. nih.gov

The initial step in a molecular docking study is the identification and preparation of the target protein. For 1,3,4-oxadiazole derivatives, several key protein targets have been investigated due to their roles in various diseases.

Tyrosine Kinases : These enzymes are crucial in cellular signaling pathways, and their over-expression is linked to cancer. nih.govscispace.com Specific targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.comscispace.com The crystal structures of these kinases are typically obtained from the Protein Data Bank (PDB), for example, the EGFR tyrosine kinase domain with PDB code 1M17. scispace.comscielo.org.za

Cyclooxygenase (COX) Enzymes : COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for prostaglandin (B15479496) synthesis. mdpi.comnih.gov They are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The crystal structures of COX-1 and COX-2 are also retrieved from the PDB for docking studies. japer.in

Preparation of the protein target involves several steps: removing water molecules, adding hydrogen atoms, and optimizing the geometry of the active site to ensure it is chemically correct for the docking simulation. japer.in

After docking, the results are analyzed to determine the binding affinity and the specific interactions between the ligand and the protein target. Binding affinity is often expressed as a binding energy score (e.g., in kcal/mol or kJ/mol), where a more negative value indicates a stronger and more stable interaction. mdpi.comscielo.org.za

Studies on 1,3,4-oxadiazole derivatives have shown promising binding affinities for various targets. For instance, certain derivatives exhibited high binding energy with EGFR, with one compound showing a binding energy of -10.73 kcal/mol. scielo.org.za In another study targeting VEGFR2, derivatives showed binding energies ranging from -45.01 to -48.89 kJ/mol. mdpi.com When docked against COX enzymes, the free energy of binding for some derivatives ranged from -7.1 to -11.2 kcal/mol for COX-1 and -10.3 to -12.9 kcal/mol for COX-2. mdpi.com

The interaction modes are also analyzed, which include:

Hydrogen Bonds : Crucial for specificity and stability of the ligand-protein complex.

Hydrophobic Interactions : Involving non-polar residues in the active site.

Van der Waals Forces : These are the main origin of stabilization for protein-ligand complexes. mdpi.com

Ionic Interactions : Occur between charged groups on the ligand and protein. nih.gov

Table 3: Binding Affinities of Select 1,3,4-Oxadiazole Derivatives with Protein Targets

Derivative Class Protein Target Binding Affinity/Energy Reference
Thienopyrimidine-oxadiazole EGFR -10.73 kcal/mol scielo.org.za
1,3,4-Oxadiazole Amides VEGFR2 -48.89 kJ/mol mdpi.com
1,3,4-Oxadiazole Amides EGFR -33.23 kJ/mol mdpi.com
Pyrrolo[3,4-d]pyridazinone-oxadiazole COX-1 -7.1 to -11.2 kcal/mol mdpi.com
Pyrrolo[3,4-d]pyridazinone-oxadiazole COX-2 -10.3 to -12.9 kcal/mol mdpi.com
2,5-disubstituted 1,3,4-oxadiazole EGFR (1M17) -7.89 kcal/mol scispace.com

A detailed examination of the docked poses reveals the specific ligand-protein interaction profile, identifying the key amino acid residues within the protein's active site that are involved in binding. This information is critical for understanding the mechanism of inhibition and for designing more potent and selective molecules.

Interactions with COX Enzymes : Molecular docking studies of 1,3,4-oxadiazole derivatives with COX-2 have shown hydrogen bond interactions with key residues such as Tyr385 and Arg120, and hydrophobic contacts with Val349, Leu352, and Tyr348. japer.in For some derivatives, H-bonding with Asp125 and ionic interactions with Ala86 have also been observed. nih.gov These interaction profiles are often similar to those of known inhibitors like Meloxicam, suggesting a similar mechanism of action. mdpi.com

Interactions with Tyrosine Kinases : For EGFR, docking studies have revealed that 1,3,4-oxadiazole-based compounds can fit into the active site, forming crucial interactions. For example, some derivatives have shown the ability to form hydrogen bonds with the backbone of Met793 in the hinge region of the EGFR kinase domain, which is a critical interaction for potent inhibition. Other interactions can involve residues like Leu718, Val726, and Lys745. The ability of these compounds to effectively bind to the STAT3-SH2 domain, thereby blocking dimerization and activation, has also been investigated. nih.gov

This detailed understanding of interaction profiles allows for the structure-based design of new derivatives with improved affinity and selectivity for their intended biological targets.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Computational, or in silico, methods are integral to modern drug discovery, providing early insights into the pharmacokinetic and toxicity profiles of new chemical entities. For derivatives of the 1,3,4-oxadiazole scaffold, including this compound, these predictive studies are crucial for identifying candidates with favorable ADMET properties. nih.govmdpi.com These computational tools analyze a molecule's structure to forecast its behavior within a biological system, thereby guiding the selection and optimization of lead compounds before costly and time-consuming experimental studies are undertaken. japtronline.com

Assessment of Drug-Likeness and Bioavailability

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. This assessment is often based on established rules derived from the analysis of successful oral drugs. Several computational studies on 1,3,4-oxadiazole derivatives have shown that these compounds generally exhibit good drug-like characteristics. nih.govadvancedresearchpublications.com

A primary tool for this assessment is Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a logP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. biointerfaceresearch.com Studies on various series of 1,3,4-oxadiazole derivatives consistently show that they comply with Lipinski's rule, indicating a high potential for good oral bioavailability. nih.gov

Another important guideline is Veber's rule, which relates good oral bioavailability in rats to having 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less. biointerfaceresearch.com This rule is also frequently met by 1,3,4-oxadiazole derivatives, further supporting their potential for good intestinal absorption and bioavailability. nih.gov The bioavailability score, often calculated based on these and other physicochemical properties, provides a numerical value to rank compounds. ekb.eg For many synthesized 1,3,4-oxadiazoles, these scores are favorable. advancedresearchpublications.com

Table 1: Key Parameters for Assessing Drug-Likeness and Bioavailability

Parameter Preferred Range for Good Oral Bioavailability Relevance to this compound Derivatives
Molecular Weight (MW) < 500 Da Generally compliant within this class of compounds. nih.gov
Lipophilicity (logP) 0 < logP < 5 A crucial factor for membrane permeability and solubility; typically optimized in derivative studies. biointerfaceresearch.com
Hydrogen Bond Donors (HBD) ≤ 5 The hydroxyl and N-H groups contribute; substitutions can modify this value.
Hydrogen Bond Acceptors (HBA) ≤ 10 The oxadiazole ring and other functional groups act as acceptors.
Rotatable Bonds (Nrot) ≤ 10 Influences conformational flexibility and binding. biointerfaceresearch.com

Prediction of Pharmacokinetic and Pharmacodynamic Properties

Beyond general drug-likeness, in silico tools can predict specific pharmacokinetic properties. For 1,3,4-oxadiazole derivatives, studies often use software like SwissADME to evaluate parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like cytochrome P450 (CYP). advancedresearchpublications.comekb.eg

Computational models predict high GI absorption for many 1,3,4-oxadiazole compounds, a desirable trait for orally administered drugs. advancedresearchpublications.com The prediction of BBB penetration is crucial for compounds targeting the central nervous system (CNS). Depending on the substituents, some 1,3,4-oxadiazole derivatives are predicted to cross the BBB while others are not, allowing for targeted design based on the desired site of action. advancedresearchpublications.com

Metabolic stability is another key factor. Predictions often focus on whether the compounds are likely to be substrates or inhibitors of major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. Identifying potential drug-drug interactions early in the design phase is a significant advantage of these computational screens. ekb.eg The 1,3,4-oxadiazole ring itself is generally considered to be metabolically stable. nih.gov

Table 2: Predicted Pharmacokinetic Properties for 1,3,4-Oxadiazole Derivatives

Property Prediction Significance
Gastrointestinal (GI) Absorption High Indicates good potential for oral administration. advancedresearchpublications.com
Blood-Brain Barrier (BBB) Permeation Variable Allows for tailoring molecules for CNS or peripheral targets. advancedresearchpublications.com
P-glycoprotein (P-gp) Substrate Variable Predicts susceptibility to efflux pumps, affecting drug distribution. ekb.eg
CYP450 Inhibition Variable Helps to foresee potential for drug-drug interactions. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov For 1,3,4-oxadiazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities and in designing more potent molecules. tandfonline.comsigmaaldrich.com

Development of Predictive Models for Biological Activities

QSAR models are developed using a "training set" of molecules with known biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds (the "test set"). Various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are employed to create these models. nih.govresearchgate.net

For 1,3,4-oxadiazole derivatives, QSAR models have been successfully developed for a wide range of biological activities, including:

Anticancer Activity: Models have been built to predict the anti-proliferative effects of these compounds against various cancer cell lines, often targeting proteins like tubulin. tandfonline.com

Antibacterial Activity: QSAR analyses have correlated structural features with activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Activity: Predictive models have been established to guide the synthesis of derivatives with improved antifungal potency. ijrpc.com

Enzyme Inhibition: Specific models have been designed to predict the inhibitory activity against enzymes like protoporphyrinogen (B1215707) oxidase (PPO), a target for herbicides. nih.gov

The predictive power of a QSAR model is evaluated using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (q² or Q²), and the predictive correlation coefficient for the external test set (pred_r²). researchgate.netmanipal.edunih.gov A statistically robust model will have high values for these parameters, indicating a strong correlation and good predictive ability. nih.gov

Table 3: Example Parameters of a Generic QSAR Model for 1,3,4-Oxadiazole Derivatives

Parameter Typical Value Description
R² (Correlation Coefficient) > 0.6 Indicates the goodness of fit of the model to the training data. nih.gov
q² or Q² (Cross-validated R²) > 0.5 Measures the internal predictive ability of the model (often via leave-one-out cross-validation). manipal.edunih.gov
pred_r² (External Validation) > 0.6 Measures the ability of the model to predict the activity of an external set of compounds. researchgate.netnih.gov

Correlation of Physicochemical and Structural Properties with Biological Responses

The core of QSAR analysis lies in identifying the key molecular descriptors that govern biological activity. nih.gov These descriptors can be physicochemical, electronic, steric, or topological in nature. By understanding which properties are important, chemists can rationally design new derivatives with enhanced activity.

For 1,3,4-oxadiazole derivatives, QSAR studies have frequently highlighted the importance of the following properties:

Lipophilicity (logP): This property often plays a dual role, influencing both the ability of a compound to cross cell membranes to reach its target and its interaction with hydrophobic pockets in the target protein. nih.gov

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges, are often correlated with activity. manipal.edu These properties can influence how a molecule interacts with its biological target through electrostatic or charge-transfer interactions.

Steric and Shape Properties: The size, shape, and volume of substituents on the oxadiazole ring are critical. manipal.edu Contour maps generated from 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) can visualize regions where bulky groups are favored or disfavored for enhancing activity. tandfonline.com

Thermodynamic Descriptors: Properties like molar refractivity, which relates to the volume and polarizability of a molecule, have been shown to be important for the antifungal activity of some 1,3,4-oxadiazole derivatives. ijrpc.com

By analyzing these correlations, QSAR provides a powerful framework for optimizing the this compound scaffold, guiding the modification of substituents to improve potency and selectivity for a desired biological target. nih.gov

Biological Activities and Mechanistic Research of O Hydroxyphenyl 1,3,4 Oxadiazol 2 Ol Derivatives

Anticancer/Antiproliferative Research.

The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic compounds, with 1,3,4-oxadiazole (B1194373) derivatives emerging as a promising class. Their structural versatility allows for modifications that can enhance their interaction with biological targets, leading to potent antiproliferative effects.

Investigation of Cytotoxic Effects on Cancer Cell Lines (e.g., Pancreatic Cancer, Liver Cancer, Breast Cancer, Colon Cancer, Cervical Cancer).

Derivatives of o-hydroxyphenyl-1,3,4-oxadiazol-2-ol have demonstrated significant cytotoxic effects against a range of human cancer cell lines.

One study reported that the compound 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo) exhibited strong anticancer activity against pancreatic cancer cell lines (PANC-1). nih.gov Another study on marine-inspired 1,2,4-oxadiazole (B8745197) derivatives showed potent growth-inhibitory effects on multiple pancreatic ductal adenocarcinoma (PDAC) cell lines, including SUIT-2 and Patu-T. scilit.commdpi.com These compounds were found to inhibit cell migration and reduce clonogenic potential, with IC₅₀ values in the micromolar range. scilit.commdpi.com

In the context of liver cancer, a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro anticancer activity against the HepG2 cell line. thepharmajournal.com The results indicated that all synthesized compounds had the potential to inhibit the proliferation of HepG2 cancer cells, with the highest percentage of growth inhibition reaching 93.92% at a dose of 300 µg/ml. thepharmajournal.com The IC₅₀ values for these compounds ranged from 2.3 µg/ml to 3.9 µg/ml. thepharmajournal.com Furthermore, naproxen-based 1,3,4-oxadiazole derivatives have also been screened for their cytotoxicity against HepG2 cells. mdpi.com

The antiproliferative activity of 1,3,4-oxadiazole derivatives has also been evaluated against breast cancer cell lines. One study synthesized a series of new benzimidazole (B57391) derivatives of 1,3,4-oxadiazole and tested their cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Certain compounds demonstrated a stronger cytotoxic effect on MCF-7 cells than the reference compound, 5-fluorouracil (B62378). nih.gov

Research has also extended to colon cancer cell lines. A series of new 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives were evaluated for their antiproliferative activity against the HT29 human colon adenocarcinoma cell line. ddtjournal.com Additionally, a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential on HT-29 cells. nih.gov

With regard to cervical cancer, several 1,3,4-oxadiazole derivatives have been tested for their cytotoxic effects. One study synthesized twelve 1,3,4-oxadiazole derivatives and tested their IC₅₀ values on HeLa cell lines. nih.gov Three of the synthesized compounds showed potent cytotoxicity with IC₅₀ values below 50 μM. nih.gov Another study investigated the effects of phenylpiperazine derivatives of 1,3,4-oxadiazole on HeLa cells. nih.gov

Table 1: Cytotoxic Effects of this compound Derivatives on Various Cancer Cell Lines

Cancer Type Cell Line(s) Derivative Type Key Findings Reference(s)
Pancreatic Cancer PANC-1, CRL-169 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo) Strong anticancer activity. nih.gov nih.gov
Pancreatic Cancer SUIT-2, Patu-T, PANC-1 Marine-inspired 1,2,4-oxadiazole derivatives Potent growth-inhibitory effects, inhibition of cell migration, and reduced clonogenic potential. scilit.commdpi.com scilit.commdpi.com
Liver Cancer HepG2 2,5-disubstituted-1,3,4-oxadiazole derivatives High percentage of growth inhibition (up to 93.92%) and low IC₅₀ values. thepharmajournal.com thepharmajournal.com
Liver Cancer HepG2 Naproxen based 1,3,4-oxadiazole derivatives Variable cytotoxic activity. mdpi.com mdpi.com
Breast Cancer MCF-7, MDA-MB-231 Benzimidazole derivatives of 1,3,4-oxadiazole Stronger cytotoxic effect on MCF-7 cells than 5-fluorouracil for some compounds. nih.gov nih.gov
Colon Cancer HT29 1,3,4-oxadiazole and 1,2,4-triazole derivatives Evaluated for antiproliferative activity. ddtjournal.com ddtjournal.com
Colon Cancer HT-29 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles Reduced cell viability. nih.gov nih.gov
Cervical Cancer HeLa 1,3,4-oxadiazole derivatives Potent cytotoxicity with low IC₅₀ values for some compounds. nih.gov nih.gov
Cervical Cancer HeLa Phenylpiperazine derivatives of 1,3,4-oxadiazole Evaluated for cytotoxic effects. nih.gov nih.gov

Mechanistic Studies on Cellular Pathways (e.g., Apoptotic Signaling Pathways).

The anticancer activity of this compound derivatives is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. One study found that the compound 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo) demonstrated strong anticancer activity in pancreatic cancer through apoptotic signaling pathways. nih.gov

Further research on a series of novel 1,3,4-oxadiazole derivatives in HepG2 liver cancer cells revealed that these compounds induce apoptosis. arabjchem.org The study showed that the most potent derivative, OSD, caused nuclear fragmentation, cytoplasm shrinkage, and DNA damage, which are characteristic features of apoptosis. arabjchem.org This induction of apoptosis was found to be mediated by the intrinsic pathway, involving an increase in the expression of the tumor suppressor p53, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax. arabjchem.org Consequently, the levels of caspase-9 and caspase-3 were significantly upregulated. arabjchem.org

Another study on selected 1,3,4-oxadiazole derivatives in Hep-2 cells also confirmed the involvement of the mitochondrial pathway and the intrinsic pathway of apoptosis. nih.gov

Enzyme Inhibition as a Therapeutic Mechanism (e.g., Tyrosine Kinase Inhibition).

Enzyme inhibition is another key mechanism through which this compound derivatives exert their anticancer effects. Tyrosine kinases, in particular, are crucial targets in cancer therapy as they play a significant role in cell proliferation, survival, and metastasis. japtronline.com

Research has shown that certain 1,3,4-oxadiazole derivatives can act as tyrosine kinase inhibitors. For instance, a study on hepatocellular carcinoma identified a compound that exhibited good inhibitory activity against tyrosine kinase with an IC₅₀ value of 1.87µg/ml. japtronline.com The epidermal growth factor receptor (EGFR) kinase is a rational target in hepatocellular carcinoma due to its overexpression, and these derivatives show promise in targeting this pathway. nih.govjaptronline.com

Furthermore, naproxen-based 1,3,4-oxadiazole derivatives have been synthesized and screened for their potential as EGFR inhibitors. mdpi.com One of the synthesized compounds was found to inhibit EGFR kinase with an IC₅₀ of 0.41 μM. mdpi.com

Antimicrobial Research.

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity, making them potential candidates for the development of new antibacterial and antifungal agents.

Antibacterial Activity against Pathogenic Microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli).

Several studies have highlighted the potent antibacterial effects of 1,3,4-oxadiazole derivatives against a variety of pathogenic bacteria.

Three novel 1,3,4-oxadiazole derivatives exhibited antimicrobial activity against seven Staphylococcus aureus strains in vitro, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml. nih.gov These compounds also demonstrated bactericidal activity and were effective in preventing biofilm formation. nih.gov Another study found that certain aniline (B41778) derivatives containing 1,3,4-oxadiazole groups showed good antibacterial activity against Staphylococcus aureus and Bacillus subtilis. mdpi.com Furthermore, some cholyl 1,3,4-oxadiazole hybrid compounds were found to be potent against S. aureus and B. subtilis, with MIC values ranging from 31 to 70 µg/mL. beilstein-journals.org

The antibacterial activity of these derivatives has also been tested against Gram-negative bacteria. A series of pyrazine-containing 1,3,4-oxadiazoles showed moderate to excellent activity against Pseudomonas aeruginosa and Escherichia coli. mdpi.comnih.gov Additionally, some 2,5-disubstituted 1,3,4-oxadiazole derivatives containing a naphthofuran moiety showed an antibacterial effect against P. aeruginosa and E. coli. mdpi.comnih.gov

Table 2: Antibacterial Activity of this compound Derivatives

Bacterium Derivative Type Key Findings Reference(s)
Staphylococcus aureus Novel 1,3,4-oxadiazole derivatives Potent antimicrobial activity with MICs of 4–32 μg/ml; bactericidal and antibiofilm activity. nih.gov nih.gov
Staphylococcus aureus Aniline derivatives containing 1,3,4-oxadiazole Good antibacterial activity. mdpi.com mdpi.com
Staphylococcus aureus Cholyl 1,3,4-oxadiazole hybrid compounds Potent activity with MIC values between 31 and 70 µg/mL. beilstein-journals.org beilstein-journals.org
Bacillus subtilis Aniline derivatives containing 1,3,4-oxadiazole Good antibacterial activity. mdpi.com mdpi.com
Bacillus subtilis Cholyl 1,3,4-oxadiazole hybrid compounds Active with a MIC value of 70 µg/mL for one compound. beilstein-journals.org beilstein-journals.org
Pseudomonas aeruginosa Pyrazine containing 1,3,4-oxadiazoles Moderate to excellent activity. mdpi.comnih.gov mdpi.comnih.gov
Pseudomonas aeruginosa 2,5-disubstituted 1,3,4-oxadiazole derivatives with naphthofuran moiety Antibacterial effect observed. mdpi.comnih.gov mdpi.comnih.gov
Escherichia coli Pyrazine containing 1,3,4-oxadiazoles Moderate to excellent activity. mdpi.comnih.gov mdpi.comnih.gov
Escherichia coli 2,5-disubstituted 1,3,4-oxadiazole derivatives with naphthofuran moiety Antibacterial effect observed. mdpi.comnih.gov mdpi.comnih.gov

Antifungal Activity.

The antifungal potential of this compound derivatives has also been a subject of investigation. A study on two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, demonstrated their effectiveness against Candida albicans. nih.gov Both compounds exhibited in vitro antifungal activity with a MIC of 32 μg/ml and were found to be non-toxic in cytotoxicity assays. nih.gov The mechanism of action is hypothesized to be related to the inhibition of the enzyme thioredoxin reductase. nih.gov

In another study, ten 1,3,4-oxadiazole derivatives were prepared and evaluated for their antifungal activities against Fusarium oxysporum. ctu.edu.vn Three of the synthesized compounds displayed activity against this phytopathogenic fungus. ctu.edu.vn Additionally, some cholyl 1,3,4-oxadiazole hybrid compounds showed good activity against Aspergillus fumigatus and Candida albicans. beilstein-journals.org However, one study that synthesized new three-component derivatives of 1,3,4-oxadiazole found that while the compounds had inhibitory properties against bacteria, they exhibited no notable antifungal activity. goums.ac.irgoums.ac.ir

Antiviral Activity

The 1,3,4-oxadiazole nucleus is recognized as a "privileged structure" in antiviral research, serving as a versatile molecular framework for developing ligands against various viral enzymes and receptors. arkat-usa.org Research has demonstrated that derivatives incorporating this ring exhibit potent activity against a broad spectrum of viruses. nih.govarkat-usa.org

For instance, certain 1,3,4-oxadiazole derivatives have been identified as effective inhibitors of the influenza virus. nih.gov The well-known HIV integrase inhibitor, Raltegravir, is a prominent example of a clinically approved drug that contains the 1,3,4-oxadiazole moiety, highlighting its importance in antiviral therapy. mdpi.com Further studies have shown efficacy against other significant viral pathogens, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and dengue virus. arkat-usa.org

In recent research prompted by the COVID-19 pandemic, newly synthesized 1,3,4-oxadiazole derivatives were evaluated for their ability to inhibit SARS-2 virus replication in cell cultures. zenodo.org Two compounds, in particular, demonstrated significant inhibitory effects against the SARS-2 virus. zenodo.org

Table 1: In Vitro Antiviral Activity of 1,3,4-Oxadiazole Derivatives Against SARS-2
CompoundIC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
6a15.2275.218.09
6b15.7451.528.75
Data sourced from Zenodo. zenodo.org

Investigations into Mechanisms of Antimicrobial Potency

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is attributed to their ability to interfere with essential microbial processes by targeting specific enzymes and pathways. nih.gov The presence of the oxadiazole moiety can alter the polarity and flexibility of a molecule, enhancing its interaction with biological targets through hydrogen bonds, as well as steric, electrostatic, and hydrophobic interactions. nih.gov

Molecular docking studies and biological assays have identified several key mechanisms of action. One significant target is peptide deformylase , an essential bacterial enzyme; inhibition of this enzyme disrupts bacterial protein synthesis. researchgate.netnih.gov Another critical target is DNA gyrase (topoisomerase II), an enzyme vital for bacterial DNA replication. nih.gov Certain nalidixic acid derivatives incorporating a 1,3,4-oxadiazole ring have shown inhibitory activity against this enzyme. nih.gov

A comprehensive review of the antimicrobial targets of 1,3,4-oxadiazole derivatives has outlined a wide range of affected pathways: nih.gov

In Mycobacteria: Inhibition of enoyl reductase (InhA) and 14α-demethylase.

In Bacteria: Targeting of GlcN-6-P synthase, thymidylate synthase, RNA polymerase, and dehydrosqualene synthase.

In Fungi: Disruption of the ergosterol (B1671047) biosynthesis pathway via inhibition of P450-14α demethylase and protein-N-myristoyltransferase.

Furthermore, structural features such as the presence of lipophilic moieties and other heterocyclic rings, like pyridine (B92270), can enhance the antimicrobial activity through mechanisms like charge delocalization. auctoresonline.org

Antioxidant Research

Derivatives of 1,3,4-oxadiazole have been extensively studied for their antioxidant properties, which are crucial for combating oxidative stress caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govdergipark.org.tr

Free Radical Scavenging Assays (e.g., CUPRAC, DPPH)

The antioxidant potential of these compounds is frequently evaluated using free radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is one of the most widely accepted methods for this purpose. dergipark.org.trmdpi.com In this assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. dergipark.org.trmdpi.com

Numerous studies have demonstrated the potent DPPH radical scavenging ability of 1,3,4-oxadiazole derivatives. nih.govmdpi.com For example, the derivative 5(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo) showed significant antioxidant activity in free radical scavenging tests. nih.gov Another study found that the derivative Ox-6f exhibited 80.23% radical scavenging potential at a concentration of 100 µg/mL. nih.gov

The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is another method used to confirm the antioxidant capabilities of these compounds, with derivatives like Hppo showing notable activity. nih.gov

Table 2: DPPH Free Radical Scavenging Activity of Selected 1,3,4-Oxadiazole Derivatives
CompoundIC₅₀ (µg/mL)Reference CompoundReference IC₅₀ (µg/mL)
Ox-6f25.35Ascorbic acid6.13
D-168.90Ascorbic acid-
Data sourced from MDPI. nih.govmdpi.com

Reducing Power and Inhibition of Oxidative Stress

The free radical scavenging activity of this compound derivatives is a direct mechanism for reducing and inhibiting oxidative stress. nih.gov High levels of free radicals can damage cellular structures, including proteins and DNA, leading to various pathological conditions. dergipark.org.tr The antioxidant protection system of the body works to neutralize these harmful species, and compounds that bolster this system are of significant therapeutic interest. dergipark.org.tr

Enzyme Inhibitory Research

The structural versatility of the 1,3,4-oxadiazole core has made its derivatives promising candidates for enzyme inhibition, with research targeting enzymes implicated in neurodegenerative diseases and metabolic disorders. nih.govekb.eg

Cholinesterase, Tyrosinase, Amylase, and Glucosidase Inhibition

Cholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. ekb.egsemanticscholar.org Several 1,3,4-oxadiazole derivatives have been identified as potent AChE inhibitors. ekb.egsemanticscholar.org For example, in a series of novel 1,3,4-oxadiazol-2-amine (B1211921) derivatives, compound 4a emerged as a highly effective inhibitor of AChE. ekb.eg Another study identified compound 16 from a series of oxadiazole derivatives as the most potent inhibitor, with an IC₅₀ value of 41.87 µM. semanticscholar.org

Tyrosinase Inhibition: Tyrosinase is an enzyme involved in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. nih.govekb.eg Research has shown that 1,3,4-oxadiazole derivatives can effectively inhibit this enzyme. The same study that identified potent AChE inhibitors also found that compound 4a from the oxadiazole series exhibited the most potent tyrosinase inhibitory activity. ekb.eg

Amylase and Glucosidase Inhibition: α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition can help manage hyperglycemia in diabetic patients. nih.gov Novel 1,3,4-oxadiazole derivatives have demonstrated significant inhibitory potential against these enzymes. nih.govnih.gov One study found that a hydroxylated derivative (5a) showed strong inhibitory activity against α-glucosidase, with an IC₅₀ value comparable to the standard drug miglitol. nih.gov The compound 5(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole (Hppo) was also noted for its particularly effective glucosidase inhibition. nih.gov

Table 3: Enzyme Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives
EnzymeCompoundIC₅₀ (µg/mL)Reference CompoundReference IC₅₀ (µg/mL)
α-Glucosidase5a12.27 ± 0.41Miglitol11.47 ± 0.02
α-Amylase5g13.09 ± 0.06Acarbose12.20 ± 0.78
Acetylcholinesterase (AChE)1641.87 ± 0.67 (µM)--
Data sourced from ACS Omega and Frontiers in Chemistry. semanticscholar.orgnih.gov

Cyclooxygenase (COX-1, COX-2) Inhibition

The anti-inflammatory potential of this compound derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, COX-2 is inducible and its expression is elevated during inflammation. youtube.com Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.

Research has shown that derivatives of 1,3,4-oxadiazole can be potent and selective inhibitors of COX-2. researchgate.netmdpi.com A notable example is the compound 3-benzoyl-4-hydroxy-N-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, designated as ODZ5. This derivative, which features the o-hydroxyphenyl substituent, has demonstrated noteworthy anti-inflammatory properties. In vivo studies revealed that ODZ5 exhibited a 26% inhibition of COX-2 activity, highlighting the potential of this specific chemical moiety in the design of selective COX-2 inhibitors. nih.gov The presence of the hydroxyl group at the ortho position of the phenyl ring attached to the 1,3,4-oxadiazole core is considered a significant factor in its biological activity. nih.gov

Table 1: COX-2 Inhibition by an this compound Derivative
CompoundCOX-2 Inhibition (%)Key Structural Feature
3-benzoyl-4-hydroxy-N-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (ODZ5)26Hydroxyl substituent at the o-position of the phenyl group

Glycogen (B147801) Phosphorylase Inhibition

Glycogen phosphorylase (GP) is a crucial enzyme in carbohydrate metabolism, catalyzing the breakdown of glycogen into glucose-1-phosphate. semanticscholar.org This process is vital for maintaining glucose homeostasis. Inhibition of GP, particularly the liver isoform, is being explored as a therapeutic strategy for managing type 2 diabetes mellitus, as it can reduce excessive hepatic glucose production. semanticscholar.orgnih.gov

Several derivatives of 1,3,4-oxadiazole have been synthesized and evaluated as inhibitors of glycogen phosphorylase. nih.gov For instance, N-(β-D-glucopyranosyl) 5-(naphth-2-yl)-1,3,4-oxadiazol-2-carboxamide has been identified as a potent inhibitor with a Ki value of 33 μM. nih.gov While specific studies on this compound derivatives are not extensively documented in this context, the general findings for the 1,3,4-oxadiazole scaffold suggest that this class of compounds can be effectively tailored to interact with the active site of GP. The design of such inhibitors often involves mimicking the structure of glucose or other allosteric inhibitors of the enzyme. nih.gov

Anti-Inflammatory Research

The anti-inflammatory properties of this compound derivatives extend beyond COX inhibition and involve the modulation of various inflammatory markers.

Chronic inflammation is characterized by the sustained production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6). nih.govnih.gov Activated macrophages are a primary source of these molecules. nih.gov High levels of NO can contribute to tissue damage, while IL-6 plays a significant role in activating the immune system and amplifying the inflammatory response. nih.gov

Derivatives of 1,3,4-oxadiazole have been shown to effectively inhibit the production of these inflammatory markers. nih.gov Studies on various 1,3,4-oxadiazole derivatives in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages have demonstrated their ability to reduce the levels of NO and IL-6. nih.gov For example, certain novel 1,3,4-oxadiazole derivatives have exhibited excellent IL-6 inhibitory activity, with some compounds showing greater potency than the reference drug celecoxib. nih.gov The ability of these compounds to suppress the production of multiple pro-inflammatory mediators underscores their potential as broad-spectrum anti-inflammatory agents.

Table 2: Effect of 1,3,4-Oxadiazole Derivatives on Inflammatory Markers
Derivative ClassEffect on Nitric Oxide (NO)Effect on Interleukin-6 (IL-6)
Novel 1,3,4-oxadiazole derivativesInhibition of production in LPS-activated macrophagesPotent inhibition of production, in some cases exceeding that of celecoxib

Other Pharmacological Activities of Note

The therapeutic potential of this compound derivatives is not limited to their anti-inflammatory effects. Research has also uncovered their promise in other pharmacological areas.

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. nih.govresearchgate.net The 1,3,4-oxadiazole nucleus has been identified as a valuable pharmacophore in the design of anticonvulsant agents. nih.govwu.ac.th

Various derivatives of 2,5-disubstituted-1,3,4-oxadiazoles have been synthesized and screened for their anticonvulsant activity using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ijpsdronline.com Many of these compounds have shown significant anticonvulsant effects. ijpsdronline.com For instance, certain 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivatives have demonstrated respectable anticonvulsant activity, which is believed to be mediated through benzodiazepine (B76468) receptors. brieflands.com The structural versatility of the 1,3,4-oxadiazole ring allows for modifications that can enhance potency and reduce neurotoxicity. ijpsdronline.com

Table 3: Anticonvulsant Screening of 1,3,4-Oxadiazole Derivatives
Derivative ClassScreening ModelsObserved Activity
2,5-disubstituted-1,3,4-oxadiazolesMaximal Electroshock (MES), subcutaneous pentylenetetrazole (scPTZ)Potent anticonvulsant activity, comparable to standard drugs in some cases
2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivativesPentylenetetrazole-induced lethal convulsion testRespectable anticonvulsant effect

Beyond medicine, derivatives of 1,3,4-oxadiazole have found significant applications in agriculture as pesticides. researchgate.netmdpi.com Their broad-spectrum biological activity makes them effective against a variety of plant pathogens and pests.

Fungicidal Properties: Several 1,3,4-oxadiazole thioether compounds have exhibited good fungicidal activity against plant pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov

Herbicidal Properties: Certain 1,3,4-oxadiazole derivatives have shown herbicidal activity, with some compounds demonstrating a bleaching effect on weeds. nih.gov

Insecticidal Properties: The 1,3,4-oxadiazole scaffold has been incorporated into molecules with notable insecticidal activity. researchgate.net For example, derivatives grafted on chitosan (B1678972) have shown good insecticidal effects against the cotton leafworm, Spodoptera littoralis. nih.gov

The development of 1,3,4-oxadiazole-based agrochemicals is a promising area of research for crop protection. researchgate.netmdpi.com

Future Research Directions and Translational Potential for O Hydroxyphenyl 1,3,4 Oxadiazol 2 Ol

Rational Design and Synthesis of Next-Generation Derivatives

The rational design of next-generation derivatives of o-Hydroxyphenyl-1,3,4-oxadiazol-2-ol is a cornerstone of advancing its therapeutic potential. The structural flexibility of the 1,3,4-oxadiazole (B1194373) core allows for extensive modification to optimize pharmacological activity. researchgate.net The primary strategy involves the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, where the o-hydroxyphenyl group is maintained at one position while various aryl or alkyl substituents are introduced at the other. tandfonline.com

The synthesis of these derivatives commonly begins with a versatile starting material, such as a substituted aromatic acid. nih.govresearchgate.net A frequently employed synthetic route involves the conversion of the acid to its corresponding ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form an acid hydrazide. nih.govindexcopernicus.com This intermediate can then undergo cyclodehydration with another carboxylic acid or acid chloride in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride to form the 1,3,4-oxadiazole ring. nih.govindexcopernicus.com Another established method is the oxidative cyclization of N-acylhydrazones using various oxidizing agents. mdpi.com

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules. nih.gov By systematically altering the substituents on the phenyl ring or other parts of the molecule and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for therapeutic efficacy. For example, the introduction of different functional groups can modulate the compound's electronic properties, steric profile, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.

Exploration of Novel Biological Targets and Therapeutic Areas

The 1,3,4-oxadiazole scaffold is associated with a broad spectrum of pharmacological activities, opening up numerous avenues for therapeutic exploration. nih.govresearchgate.netopenmedicinalchemistryjournal.com Derivatives have demonstrated significant potential in a variety of disease areas, making them prime candidates for the development of novel treatments. jchemrev.comjchemrev.com

Key Therapeutic Areas for Exploration:

Anticancer: 1,3,4-oxadiazole derivatives have been investigated as potent anticancer agents. nih.gov They have been shown to target critical pathways in cancer progression, including the inhibition of enzymes like vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR) kinase. mdpi.comnih.govnih.gov

Antimicrobial: The scaffold is present in compounds with strong antibacterial and antifungal properties. mdpi.comnih.govnih.gov A key target in bacteria for these derivatives is peptide deformylase, an essential enzyme for bacterial survival. researchgate.netnih.gov Research has shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. mdpi.comresearchgate.net

Anti-inflammatory: The anti-inflammatory effects of 1,3,4-oxadiazole compounds are well-documented, making them valuable for managing inflammatory conditions. nih.govopenmedicinalchemistryjournal.com

Antitubercular: Several derivatives have shown promise in treating tuberculosis, a major global health concern. nih.govopenmedicinalchemistryjournal.comnih.gov

Antidiabetic: Recent studies have explored the potential of 1,3,4-oxadiazole derivatives as inhibitors of enzymes like α-glucosidase, suggesting a role in managing diabetes mellitus. jchr.org

Antiviral: The 1,3,4-oxadiazole ring is a component of established antiviral drugs, highlighting its potential in developing new agents against viral infections like HIV. mdpi.com

The diverse bioactivities associated with this heterocyclic system underscore its importance as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological receptors and enzymes. nih.gov

Integration of Advanced Computational Methods in Compound Discovery and Optimization

Advanced computational methods are integral to the modern drug discovery pipeline for 1,3,4-oxadiazole derivatives. These in-silico techniques accelerate the identification and optimization of promising compounds by predicting their biological activity and pharmacokinetic properties before synthesis, saving significant time and resources. nih.govnih.gov

Key Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. nih.gov It is widely used to screen virtual libraries of oxadiazole derivatives against specific biological targets like VEGFR2 or peptide deformylase to identify potential inhibitors. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models help in predicting the activity of newly designed derivatives and understanding which physicochemical and structural properties are crucial for their potency. nih.gov

Density Functional Theory (DFT): DFT studies are employed to analyze the electronic structure, stability, and reactivity of molecules. nih.gov This information is valuable for understanding the chemical behavior of the oxadiazole derivatives and for optimizing their structures for better target interaction. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time. researcher.life This provides insights into the stability of the binding and the specific interactions that maintain the complex, confirming the results from molecular docking. nih.govresearchgate.net

ADMET Analysis: In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. researcher.life This analysis helps to filter out compounds with poor drug-like profiles early in the discovery process, focusing efforts on candidates with a higher probability of success in clinical development. researchgate.netnih.gov

Table 1: Application of Computational Methods in 1,3,4-Oxadiazole Research
Computational MethodPrimary ApplicationResearch Goal
Molecular DockingPredicting ligand-receptor binding modes and affinities. nih.govVirtual screening, hit identification, understanding binding interactions. mdpi.com
QSARCorrelating chemical structure with biological activity. nih.govPredicting potency, guiding derivative design. researchgate.net
DFTAnalyzing molecular stability and chemical reactivity. nih.govOptimizing electronic properties of lead compounds. researchgate.net
MD SimulationsAssessing the stability of ligand-protein complexes over time. researcher.lifeValidating docking results, analyzing dynamic interactions. nih.gov
ADMET PredictionEstimating pharmacokinetic and toxicity profiles. researcher.lifeEarly-stage filtering of candidates with poor drug-likeness. nih.gov

Strategic Development for Lead Compound Identification

The strategic development and identification of a lead compound from a library of this compound derivatives involves a systematic, multi-stage process that integrates computational and experimental approaches. The goal is to efficiently screen a large number of candidates to find one or more with the most promising therapeutic potential for further development. nih.gov

The process begins with the creation of a virtual library of derivatives, designed based on SAR principles. nih.gov This library is then subjected to a hierarchical virtual screening process. researcher.life Molecular docking is used as the initial filter to screen hundreds or thousands of compounds against a specific biological target, ranking them based on their predicted binding scores. researchgate.netnih.gov

The top-scoring "hits" from this initial screen are then subjected to more rigorous computational analysis. researchgate.net This includes in-silico ADMET screening to evaluate their drug-like properties, such as solubility, gastrointestinal absorption, and potential toxicity. researcher.life Compounds that pass these filters are considered promising candidates for synthesis and experimental validation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for o-Hydroxyphenyl-1,3,4-oxadiazol-2-ol, and how are reaction conditions optimized?

  • Answer : The compound is typically synthesized via cyclization of hydrazides with carboxylic acid derivatives. For example, hydrazides (e.g., 4-nitrobenzoic acid hydrazide) react with carbon disulfide in basic conditions, followed by oxidation to form the oxadiazole ring . Optimization involves adjusting temperature, catalyst use (e.g., KOH), and solvent systems (e.g., ethanol reflux) to maximize yield and purity. Thin-layer chromatography (TLC) with n-hexane/ethyl acetate (3:2) is used to monitor reaction progress .

Q. How does the presence of substituents on the phenyl ring influence the compound's chemical reactivity?

  • Answer : Substituents like nitro (-NO₂), methoxy (-OCH₃), or halogens alter electronic and steric properties. For instance, nitro groups enhance electrophilicity, facilitating reduction to amino derivatives, while methoxy groups increase steric hindrance near the hydroxyl group, affecting nucleophilic substitution rates . Substituent positioning (ortho vs. para) also modulates biological activity, as seen in antibacterial studies .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Answer : NMR (¹H and ¹³C) confirms regiochemistry and substituent integration. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., hydroxyl, oxadiazole ring). X-ray crystallography resolves crystal packing and hydrogen-bonding interactions in solid-state structures .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. antioxidant efficacy) be reconciled for structurally similar oxadiazoles?

  • Answer : Contradictions often arise from substituent effects and assay conditions. For example, methoxy groups near the hydroxyl moiety enhance antibacterial activity but may reduce antioxidant capacity due to steric hindrance. Systematic structure-activity relationship (SAR) studies using standardized assays (e.g., DPPH for antioxidants, MIC for antimicrobials) are critical. Comparative analysis of electron-withdrawing/donating groups can clarify trends .

Q. What mechanistic pathways explain the bioreductive activation of nitro-substituted oxadiazoles in cytotoxic studies?

  • Answer : Nitro groups undergo enzymatic reduction (e.g., via nitroreductases) to form reactive intermediates like hydroxylamines or nitrenium ions, which alkylate DNA or inhibit topoisomerases. Electrochemical studies (cyclic voltammetry) and ESR spectroscopy can track radical formation during bioreduction .

Q. How do solvent polarity and catalyst choice affect the regioselectivity of oxadiazole ring formation?

  • Answer : Polar aprotic solvents (e.g., DMF) favor cyclization via SN2 mechanisms, while protic solvents (e.g., ethanol) may stabilize intermediates. Catalysts like POCl₃ promote dehydration in hydrazide cyclization, improving regioselectivity for 1,3,4-oxadiazole over 1,2,4-isomers. Computational modeling (DFT) aids in predicting transition-state stability .

Q. What strategies mitigate side reactions (e.g., thiadiazole formation) during oxadiazole synthesis?

  • Answer : Strict control of reaction time and temperature prevents over-oxidation or sulfur incorporation. Using CS₂-free conditions or substituting with thiourea reduces thiadiazole byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound .

Methodological Recommendations

  • Synthesis : Prioritize POCl₃-mediated cyclization for higher yields and purity .
  • Biological Assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess broad-spectrum antimicrobial activity .
  • Data Analysis : Apply multivariate statistical tools (e.g., PCA) to disentangle substituent effects from assay variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.